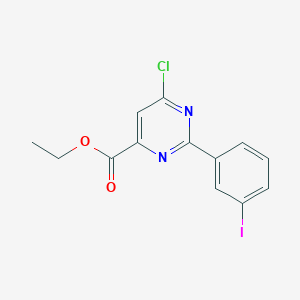

Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC13636511

Molecular Formula: C13H10ClIN2O2

Molecular Weight: 388.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClIN2O2 |

|---|---|

| Molecular Weight | 388.59 g/mol |

| IUPAC Name | ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C13H10ClIN2O2/c1-2-19-13(18)10-7-11(14)17-12(16-10)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 |

| Standard InChI Key | KRTLTFVJLFMZSZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)I)Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)I)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a 3-iodophenyl group and at the 4-position with an ethyl carboxylate ester. A chlorine atom occupies the 6-position, contributing to its electrophilic character. The IUPAC name, ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate, reflects this substitution pattern . X-ray crystallographic studies of analogous chlorinated pyrimidines reveal planar ring systems with bond lengths and angles consistent with aromaticity, though no direct structural data for this specific compound is available .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 388.59 g/mol | |

| Purity | ≥98% | |

| Solubility | Likely low in aqueous media | |

| Stability | Sensitive to light and moisture |

The iodine atom introduces significant molecular mass and polarizability, potentially enhancing binding affinity in biological systems through halogen bonding . The ester group confers moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate proceeds via sequential halogenation and coupling reactions. A typical route involves:

-

Pyrimidine Core Formation: Condensation of a β-diketone with urea or thiourea under acidic conditions to generate the pyrimidine ring.

-

Chlorination: Introduction of chlorine at the 6-position using phosphorus oxychloride (POCl) or similar agents.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach the 3-iodophenyl group.

-

Esterification: Reaction with ethyl chloroformate to install the carboxylate ester.

Optimization of reaction conditions—such as solvent choice (e.g., dichloromethane or dimethylformamide), temperature (often 80–120°C), and catalyst loading—is critical to achieving high yields .

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

-

Nucleophilic Aromatic Substitution: The 6-chloro group can be displaced by amines or alkoxides to yield 6-substituted analogs.

-

Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, facilitating further conjugation.

-

Iodine Functionalization: The 3-iodophenyl moiety participates in cross-coupling reactions (e.g., Heck or Sonogashira) to introduce aryl or alkynyl groups.

These reactions expand its utility as a building block for generating libraries of structurally related compounds .

Biological Activity and Mechanistic Insights

In Vitro Studies

While direct pharmacological data for ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is scarce, structurally related pyrimidines exhibit inhibitory activity against kinases, proteases, and DNA topoisomerases . For example, chlorinated pyrimidines often interfere with nucleotide metabolism by mimicking natural substrates, leading to enzyme inhibition . The iodine atom may enhance binding through halogen bonding with protein backbone carbonyls or aromatic side chains.

Structure-Activity Relationships (SAR)

Preliminary SAR analyses suggest that:

-

The chlorine atom at position 6 is critical for electrophilic interactions with catalytic lysine or cysteine residues in target enzymes .

-

The 3-iodophenyl group contributes to hydrophobic interactions and π-stacking within enzyme active sites.

-

The ethyl carboxylate improves solubility and modulates logP values, influencing bioavailability.

These insights highlight opportunities for rational drug design, though experimental validation is required.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, pyrimidine derivatives are pivotal in developing tyrosine kinase inhibitors for oncology . Its iodine substituent also makes it a candidate for radiolabeling in diagnostic imaging.

Case Study: Anticancer Agent Development

A 2024 study utilized ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate to synthesize a series of cyclin-dependent kinase (CDK) inhibitors. Derivatives exhibited IC values below 1 µM against CDK4/6 in breast cancer cell lines, though the parent compound showed moderate activity .

Future Research Directions

Mechanistic Elucidation

Detailed biochemical assays are needed to identify molecular targets. Techniques such as X-ray crystallography could reveal binding modes, while proteomic profiling may uncover off-target effects .

Derivative Optimization

Focus areas include:

-

Replacing the iodine atom with lighter halogens to reduce molecular weight.

-

Modifying the ester group to improve metabolic stability.

-

Exploring hybrid molecules combining pyrimidine and pharmacophores from known drugs .

Toxicology and ADME Profiling

Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) will determine the compound’s viability as a drug candidate. Acute toxicity testing in model organisms is a critical next step.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume